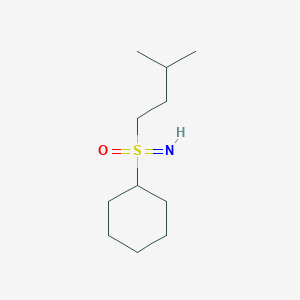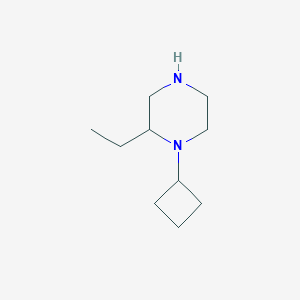
1-Cyclobutyl-2-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-2-ethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-ethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves the use of palladium-catalyzed cyclization reactions. These reactions provide a modular synthesis route for highly substituted piperazines with high regio- and stereochemical control . The use of visible-light-promoted decarboxylative annulation protocols and base-free Pd(DMSO)2(TFA)2 catalysts are also notable methods in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclobutyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions for these reactions often involve the use of palladium catalysts, visible light, and base-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Applications De Recherche Scientifique
1-Cyclobutyl-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond donor/acceptor, which enhances its interactions with receptors and increases its water solubility and bioavailability . The presence of the cyclobutyl and ethyl groups further modulates its pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
N-Boc piperazine: A derivative of piperazine with a tert-butyl carbamate group.
2-Substituted piperazines: Piperazines with various substituents at the 2-position.
Uniqueness
1-Cyclobutyl-2-ethylpiperazine is unique due to the presence of both a cyclobutyl group and an ethyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-cyclobutyl-2-ethylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-2-9-8-11-6-7-12(9)10-4-3-5-10/h9-11H,2-8H2,1H3 |
Clé InChI |
JKQZFLSKRDJBGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCCN1C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13208076.png)
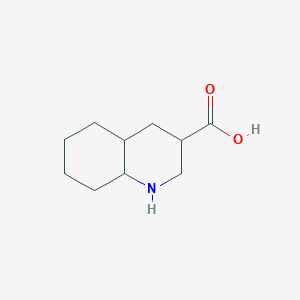
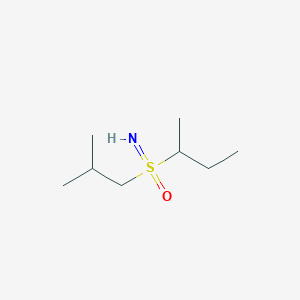
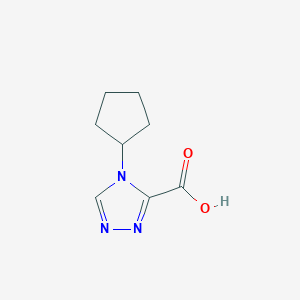
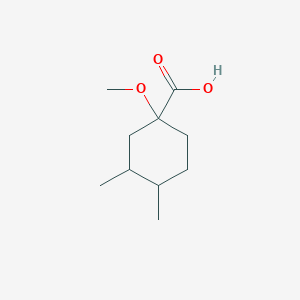
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
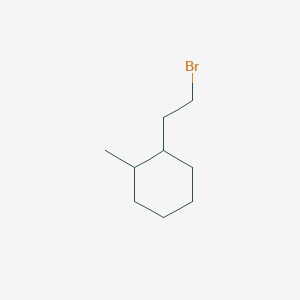
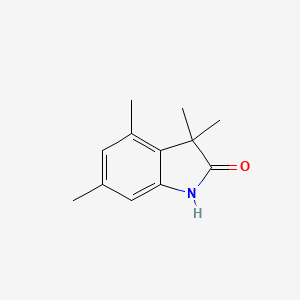
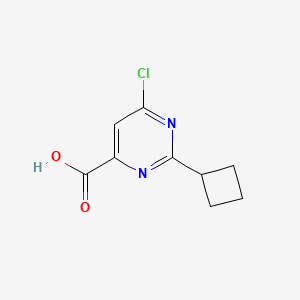

![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
